molecular formula C14H16N2O2S B3004052 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine CAS No. 521318-88-7

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B3004052
CAS No.: 521318-88-7
M. Wt: 276.35
InChI Key: JCEADSNDLXJSOH-UHFFFAOYSA-N
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Description

“4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine” is a chemical compound with the molecular formula C14H16N2O2S . It is a derivative of morpholine, a common heterocyclic amine . This compound has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a morpholine ring and a thiazole ring, both of which are connected by a single bond . The morpholine ring contains a nitrogen atom and an oxygen atom, while the thiazole ring contains a nitrogen atom and a sulfur atom .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine derivatives are identified as potent inhibitors of phosphoinositide 3-kinase (PI3K). These inhibitors have shown utility in xenograft models of tumor growth, indicating their potential in cancer research and treatment. The structure-activity relationship (SAR) data of these compounds highlight their effectiveness and specificity in targeting PI3K (Alexander et al., 2008).

Synthesis of Derivatives

The synthesis of new 4-[4-(4-methoxyphenyl)-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine derivatives has been detailed, showcasing their potential in generating novel compounds for further research. These syntheses involve complex chemical reactions and provide a pathway for the creation of new molecules with potential biological activities (Fathalla et al., 2002).

Molecular Structure and Analysis

Studies have been conducted on the molecular structure and properties of compounds containing the this compound moiety. These studies include X-ray crystal structure analyses and spectroscopic examinations, contributing to a deeper understanding of the physical and chemical characteristics of these compounds (Yusof & Yamin, 2005).

Antimicrobial Activity

Research has identified certain derivatives of morpholine-containing 2-R-phenyliminothiazole, including the this compound, as having significant antimicrobial activity. This finding suggests potential applications in developing new antimicrobial drugs (Yeromina et al., 2019).

Antioxidant and Anticancer Potential

Studies on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, related to the core structure of interest, have revealed significant antioxidant properties. QSAR-analysis of these derivatives has provided insights into their potential as antioxidants, with implications for their use in developing new anticancer agents (Drapak et al., 2019).

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-17-13-5-3-2-4-11(13)12-10-19-14(15-12)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEADSNDLXJSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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